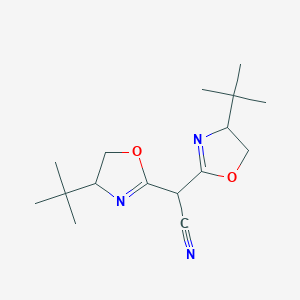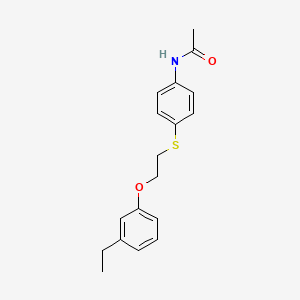
N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide is a chemical compound with the molecular formula C18H21NO2S It is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a thioether and an ethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-ethylphenol with 2-chloroethyl thioether under basic conditions to form 2-(3-ethylphenoxy)ethyl thioether.
Acetamide Formation: The resulting thioether is then reacted with 4-aminophenyl acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether and phenoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-((2-(3-Methylphenoxy)ethyl)thio)phenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-((2-(3-Propylphenoxy)ethyl)thio)phenyl)acetamide: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
N-(4-((2-(3-Ethylphenoxy)ethyl)thio)phenyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C18H21NO2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[4-[2-(3-ethylphenoxy)ethylsulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-15-5-4-6-17(13-15)21-11-12-22-18-9-7-16(8-10-18)19-14(2)20/h4-10,13H,3,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
RDIKELUCPVDRLU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

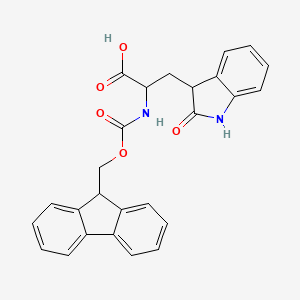
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)

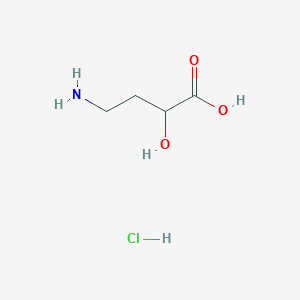


![(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12510861.png)
![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
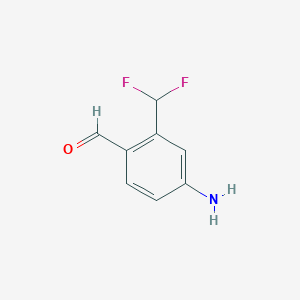
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
